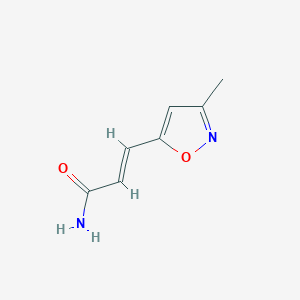
3-(3-Methylisoxazol-5-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylisoxazol-5-yl)acrylamide is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylisoxazol-5-yl)acrylamide can be achieved through several methods. One common approach involves the reaction of 5-amino-3-methylisoxazole with 2,3,3-trichloroacryloyl chloride. This reaction occurs at the NH2 group, leading to the formation of 2,3,3-trichloro-N-(3-methylisoxazol-5-yl)acrylamide . Another method involves the Michael addition of 5-amino-3-methylisoxazole to α,β-unsaturated ketones, followed by cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylisoxazol-5-yl)acrylamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amide group.
Cycloaddition Reactions: Isoxazole derivatives, including this compound, can undergo [2+3] cycloaddition reactions with nitrile oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. Reaction conditions typically involve mild bases and solvents like methanol or ethanol.
Cycloaddition: Reagents include nitrile oxides and captodative olefins.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions with nitrile oxides can yield 5-substituted amino-isoxazole derivatives .
Scientific Research Applications
3-(3-Methylisoxazol-5-yl)acrylamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Methylisoxazol-5-yl)acrylamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, leading to their diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
N-(5-methylisoxazol-3-yl)malonamide: This compound has a similar isoxazole structure and is used in similar applications.
2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: These compounds also contain the isoxazole moiety and have been studied for their antifungal activities.
Uniqueness
3-(3-Methylisoxazol-5-yl)acrylamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(E)-3-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-6(11-9-5)2-3-7(8)10/h2-4H,1H3,(H2,8,10)/b3-2+ |
InChI Key |
VULLRGMBWCJVPG-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=NOC(=C1)/C=C/C(=O)N |
Canonical SMILES |
CC1=NOC(=C1)C=CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


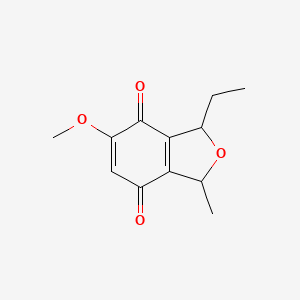
![6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873417.png)
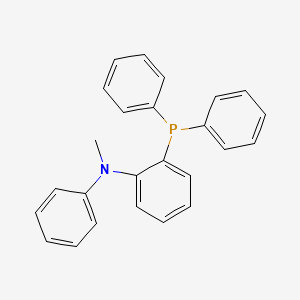
![3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol](/img/structure/B12873430.png)

![3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one](/img/structure/B12873443.png)
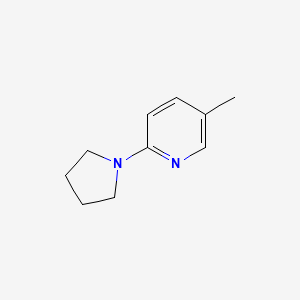
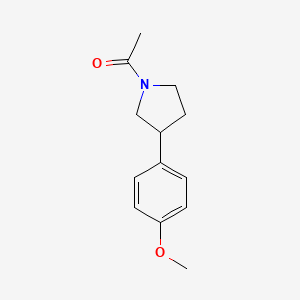

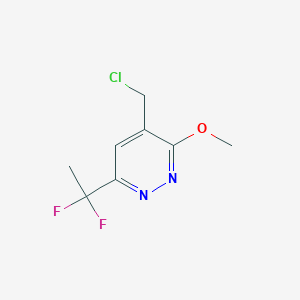
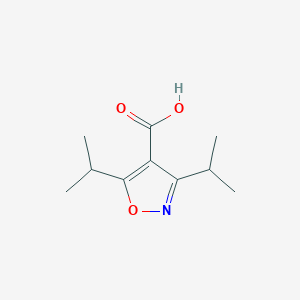
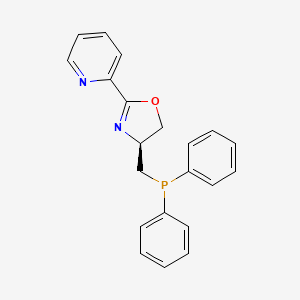
![3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12873487.png)
![4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide](/img/structure/B12873494.png)
